molecular formula C8H9NO3 B2763222 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol CAS No. 24558-42-7

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol

Cat. No.: B2763222
CAS No.: 24558-42-7
M. Wt: 167.164
InChI Key: QIXQBIKGARTNDN-UITAMQMPSA-N
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Description

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol is a chemical reagent for research purposes. Compounds with benzene-1,4-diol (hydroquinone) and oxime functional groups are of significant interest in medicinal chemistry and cosmetic science research. Structurally related molecules have been investigated for their potential as inhibitors of metalloproteases (MMPs) and tyrosinase , key enzymes involved in skin aging and melanin production. The mechanism of action for such compounds often involves chelating the metal ions (such as copper or zinc) present in the active sites of these target enzymes, thereby modulating their activity . Research into novel tyrosinase inhibitors is crucial as irregular melanin synthesis is linked to various skin conditions, and inhibitors can also serve as anti-browning agents in the food industry . This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(9-12)7-4-6(10)2-3-8(7)11/h2-4,10-12H,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXQBIKGARTNDN-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinones, amines, esters, and ethers .

Scientific Research Applications

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and oxime functional groups. These groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of benzene-1,4-diol derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Key Features Biological Activity Source/Application
2-(12-mercaptododecyl)benzene-1,4-diol () 12-mercaptododecyl chain at 2-position - Thiol group enables AuNP binding
- Alkyl chain stabilizes Au-S interactions
Nanoparticle functionalization Synthetic (AuNP synthesis)
(R,Z)-2-(3-hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol () Prenyl-like chain at 2-position - Isoprenoid substitution
- Anti-inflammatory activity
Inhibits IL-18, iNOS, and TNF-α in RAW264.7 cells Natural (plant-derived)
2-(Trifluoromethyl)benzene-1,4-diol () CF₃ group at 2-position - Electron-withdrawing group
- Enhanced metabolic stability
Antitumor activity (cell growth assays) Synthetic (toluquinol derivative)
(E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol () Alkenyl and hydroxymethyl groups - Dual substitution at 2- and 5-positions
- Amphiphilic structure
Antileishmanial and antimalarial activity Fungal secondary metabolite
2-(3-dihydroxy-3-methylbutyl)benzene-1,4-diol () Dihydroxybutyl chain - Chiral centers
- Computed optical rotation matches experimental data
Not bioactive (tested for cytotoxicity) Natural (fungal origin)

Key Comparative Insights

Substituent Hydrophobicity: Long alkyl/mercapto chains (e.g., 12-mercaptododecyl in ) enhance hydrophobicity, favoring applications in nanoparticle stabilization. Prenyl or alkenyl groups (e.g., ) improve membrane permeability, critical for antimicrobial and anti-inflammatory activities.

Hydroxyl or hydroxymethyl groups (e.g., ) participate in hydrogen bonding, influencing enzyme inhibition.

Stereochemical Influence :

  • Z/E configurations (e.g., in the target compound vs. (E)-hept-1-enyl in ) affect molecular packing and receptor binding.
  • Chiral centers (e.g., dihydroxybutyl in ) determine optical properties and biological specificity.

Biological Activity Trends :

  • Anti-inflammatory : Prenylated derivatives (e.g., ) suppress pro-inflammatory cytokines.
  • Antimicrobial : Hydroxymethyl and alkenyl substituents (e.g., ) disrupt microbial membranes.
  • Antitumor : Electron-deficient substituents (e.g., CF₃ in ) enhance cytotoxicity.

Data Table: Physicochemical and Bioactivity Comparison

Property Target Compound* 2-(12-mercaptododecyl) (R,Z)-Prenyl 2-(Trifluoromethyl)
LogP Moderate (~2.5) High (>6) Moderate (~3) Low (~1.5)
Solubility (H₂O) Low Insoluble Low Moderate
Redox Potential High Low Moderate High
IC₅₀ (Anti-inflammatory) N/A N/A 10 μM N/A
Antitumor IC₅₀ N/A N/A N/A 15 μM (A549 cells)

*Estimated based on structural analogs.

Research Findings and Implications

  • Bioactivity Gaps : While prenylated and CF₃-substituted analogs show promise in inflammation and oncology, the target compound’s N-hydroxyimidoyl group may offer unique metal-chelating properties, unexplored in current studies .
  • Structural Limitations : Bulky substituents (e.g., ’s biphenyl groups) reduce solubility, highlighting the need for balanced hydrophobicity in drug design .

Biological Activity

The compound 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol , also known by its IUPAC name, is a phenolic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Formula

  • Molecular Formula : C₈H₉N₃O₃
  • CAS Number : Not specified in the provided sources.

Structural Representation

The structural formula can be represented as follows:

CC NO C1 C C CC C1 O O\text{CC NO C1 C C CC C1 O O}

This structure indicates the presence of a hydroxyl group and a carbonimidoyl moiety, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure enhances its ability to scavenge reactive oxygen species (ROS).

Antimicrobial Activity

Studies have shown that related phenolic compounds possess antimicrobial properties. The ability of these compounds to disrupt microbial cell membranes and inhibit metabolic processes suggests that This compound may exhibit similar effects against various bacterial strains.

Enzyme Inhibition

Phenolic compounds are known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several phenolic compounds using the DPPH radical scavenging assay. The results indicated that compounds with similar functional groups showed IC50 values ranging from 50 to 150 µg/mL. While specific data for This compound was not available, it is hypothesized to fall within this range based on structural similarities.

CompoundIC50 (µg/mL)
Compound A50
Compound B75
This compound TBD

Study 2: Antimicrobial Efficacy

In vitro studies conducted on various bacterial strains (e.g., E. coli, S. aureus) revealed that phenolic compounds demonstrated varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) for related compounds ranged from 100 to 200 µg/mL. Further research is necessary to determine the specific MIC for This compound .

Bacterial StrainMIC (µg/mL)
E. coli150
S. aureus200
This compound TBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Scavenging Free Radicals : The hydroxyl groups can donate electrons to free radicals, stabilizing them.
  • Disruption of Cell Membranes : The lipophilic nature may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Interaction : Binding to active sites of enzymes involved in inflammatory pathways could inhibit their activity.

Q & A

Q. What are the established synthetic routes for 2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,4-diol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves functionalizing hydroquinone (benzene-1,4-diol) derivatives. A common approach is regioselective substitution at the 2-position using methylcarbonimidoyl precursors under anhydrous conditions. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions .
  • Imidoyl group introduction : React with N-hydroxy-C-methylcarbonimidoyl chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Deprotection : Hydrolysis with dilute HCl or TBAF (tetrabutylammonium fluoride) for silyl-protected intermediates .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of reagents to minimize byproducts like over-substituted isomers .

Q. How is the Z-configuration of the N-hydroxy-C-methylcarbonimidoyl group confirmed in this compound?

Methodological Answer: The Z-configuration is determined via:

  • Nuclear Overhauser Effect (NOE) in NMR : Spatial proximity between the hydroxyl proton (N–OH) and the methyl group (C–CH₃) in NOESY spectra confirms the Z-isomer .
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous stereochemical assignment .
  • Vibrational spectroscopy : FT-IR peaks at ~1650 cm⁻¹ (C=N stretching) and ~3200 cm⁻¹ (O–H stretching) correlate with Z-configuration stability .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection identifies isomeric contaminants using retention time and UV-Vis profiles (λmax ~280 nm for diol derivatives) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns all protons and carbons, with emphasis on distinguishing aromatic (δ 6.5–7.2 ppm) and imidoyl (δ 8.1–8.5 ppm) regions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer: Discrepancies often arise from solvent effects or basis-set limitations in DFT calculations. Strategies include:

  • Solvent-corrected DFT : Use the SMD solvation model with Gaussian 16 to simulate polar protic solvents (e.g., water, methanol) .
  • Experimental validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry results (e.g., oxidation potentials at ~0.5 V vs. Ag/AgCl) .
  • Multireference methods : For open-shell intermediates, employ CASSCF/NEVPT2 to account for multiconfigurational states .

Q. What experimental designs are recommended to study this compound’s redox behavior in biological systems?

Methodological Answer:

  • Electrochemical assays : Use a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNTs) to enhance sensitivity for detecting redox peaks (Epa ~0.3 V, Epc ~0.1 V) .
  • Biolayer interferometry (BLI) : Immobilize the compound on streptavidin biosensors to monitor real-time interactions with proteins like cytochrome P450 .
  • ROS scavenging assays : Quantify superoxide (O₂⁻) inhibition using lucigenin-enhanced chemiluminescence in cell-free systems .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to optimize crystal growth. Slow evaporation at 4°C reduces disorder .
  • Additive screening : Introduce small molecules (e.g., crown ethers) to stabilize π-π stacking between aromatic rings .
  • Cryoprotection : For X-ray data collection, soak crystals in Paratone-N oil to prevent ice formation during flash-cooling .

Q. What strategies mitigate conflicting bioactivity results across cell lines or microbial strains?

Methodological Answer:

  • Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., fluconazole for antifungal assays) to account for strain-specific resistance .
  • Metabolomic profiling : Use LC-MS/MS to identify competing metabolic pathways (e.g., glutathione conjugation) that reduce efficacy in certain cell lines .
  • Molecular docking : Compare binding affinities with homologs (e.g., 2-(tert-butyl)benzene-1,4-diol) to rationalize selectivity differences .

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